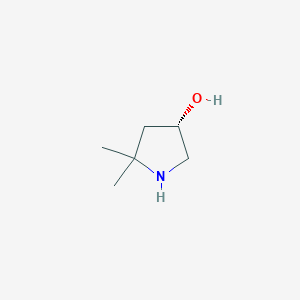

(3S)-5,5-Dimethylpyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-5,5-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)3-5(8)4-7-6/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTIGFBKBVCGPD-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CN1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 5,5 Dimethylpyrrolidin 3 Ol and Its Chiral Derivatives

Enantioselective Synthesis Pathways to (3S)-5,5-Dimethylpyrrolidin-3-ol

The generation of the chiral center at the C-3 position of the 5,5-dimethylpyrrolidine ring is paramount. Several strategies are employed to achieve this with high enantioselectivity.

Stereocontrolled Reduction of 5,5-Dimethylpyrrolidin-3-one Precursors

A primary and direct route to this compound involves the asymmetric reduction of the prochiral ketone, 5,5-Dimethylpyrrolidin-3-one. This approach relies on the use of chiral reducing agents or catalysts that can differentiate between the two faces of the carbonyl group.

While specific documented examples for the asymmetric reduction of 5,5-Dimethylpyrrolidin-3-one are not extensively detailed in readily available literature, general principles of stereoselective ketone reduction are applicable. This typically involves the use of chiral borohydride (B1222165) reagents or catalytic hydrogenation with chiral metal complexes. For instance, research on related pyrrolidinone systems has shown that reagents like sodium borohydride combined with chiral auxiliaries or metal chlorides can achieve stereoselectivity through chelation control, where the catalyst coordinates with the substrate to direct the hydride attack from a less hindered face.

Catalytic transfer hydrogenation using a chiral catalyst, such as a Ruthenium or Rhodium complex with a chiral diamine or phosphine (B1218219) ligand, is another powerful method. These reactions often provide high yields and excellent enantiomeric excess (ee) for the reduction of cyclic ketones. The choice of catalyst, solvent, and hydrogen source is critical to achieving the desired (S)-configuration at the newly formed stereocenter.

Table 1: Representative Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Type of Reduction | Typical Substrates | Potential for Stereocontrol |

|---|---|---|---|

| CBS (Corey-Bakshi-Shibata) Catalyst | Borane-mediated reduction | Prochiral ketones | High (predictable stereochemistry) |

| Noyori-type Ru(II) catalysts | Asymmetric transfer hydrogenation | Aromatic and cyclic ketones | High (excellent ee values) |

Asymmetric Cyclization Strategies

Asymmetric cyclization offers a method to construct the chiral pyrrolidine (B122466) ring itself. This can be achieved through various intramolecular reactions where a chiral catalyst or auxiliary guides the formation of the stereocenter during the ring-closing step. For instance, an intramolecular Michael addition or an aza-Henry reaction on an acyclic precursor containing the gem-dimethyl group could be envisioned. A chiral catalyst, such as a bifunctional organocatalyst (e.g., a derivative of proline or cinchona alkaloids), can activate both the nucleophile and the electrophile, facilitating the cyclization in a stereocontrolled manner.

Another potential route is the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with a suitable dipolarophile. This method is highly effective for constructing the pyrrolidine core with multiple stereocenters, and the chirality can be induced by a chiral metal catalyst, often involving copper or silver complexes with chiral ligands.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool provides access to enantiomerically pure starting materials from nature, such as amino acids, which can be elaborated into more complex chiral molecules. wikipedia.orgnih.govmdpi.com Amino acids are particularly suitable for synthesizing pyrrolidine-containing compounds. baranlab.org

For the synthesis of this compound, an amino acid like L-serine or L-aspartic acid could serve as a starting point. The synthesis would involve a series of transformations to build the required carbon skeleton, including the introduction of the gem-dimethyl group, followed by cyclization and functional group manipulations. For example, a synthetic sequence might start with the protection of the amino and carboxyl groups of a chiral amino acid, followed by chain extension and the formation of a key intermediate that can undergo intramolecular cyclization to form the pyrrolidine ring. The inherent chirality of the starting amino acid is used to control the stereochemistry of the final product.

Divergent Synthesis of Chiral Pyrrolidine Derivatives

Once the core this compound scaffold is obtained, it can be used as a starting point for the synthesis of a diverse range of other chiral pyrrolidine derivatives.

Ring-Closing Enyne Metathesis (RCEM) for Pyrrolidine Annulation

Ring-Closing Enyne Metathesis (RCEM) is a powerful, atom-economical reaction for the formation of cyclic compounds containing a 1,3-diene moiety. This reaction, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), can be applied to synthesize pyrrolidine derivatives. An appropriately substituted acyclic enyne precursor containing a nitrogen atom can be cyclized to form a dihydropyrrole, which can then be reduced to the corresponding saturated pyrrolidine.

This methodology allows for the synthesis of various substituted pyrrolidines by modifying the structure of the starting enyne. While direct synthesis of this compound via RCEM is not a standard approach, the functional groups on a pre-existing chiral pyrrolidine ring can be used to introduce alkene and alkyne moieties, enabling further annulation reactions via RCEM to build more complex fused or spirocyclic structures.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. Enzymes, such as lipases, proteases, and reductases, can operate under mild conditions and often exhibit excellent regio- and enantioselectivity.

A key chemo-enzymatic strategy for obtaining this compound is the kinetic resolution of the racemic alcohol, rac-5,5-Dimethylpyrrolidin-3-ol. This can be achieved using a lipase (B570770) to selectively acylate one of the enantiomers, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated product can then be easily separated from the unreacted alcohol.

Table 2: Example of Enzymatic Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Outcome |

|---|

Alternatively, a prochiral precursor ketone can be reduced asymmetrically using a ketoreductase (KRED) enzyme. These enzymes, often derived from yeast or bacteria, can exhibit extremely high enantioselectivity for the reduction of ketones to secondary alcohols, providing a direct and green route to the desired (S)-alcohol.

Asymmetric Catalytic Strategies (e.g., Sharpless Epoxidation in Pyrrolidine Synthesis)

Asymmetric catalysis is a powerful tool for establishing stereocenters with high fidelity. The Sharpless Asymmetric Epoxidation is a cornerstone of this field, providing a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols. wikipedia.orgresearchgate.net These epoxyalcohols are versatile intermediates that can be transformed into a variety of chiral compounds, including aminoalcohols, which are direct precursors to chiral pyrrolidines like this compound. wikipedia.org

The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netmdpi.com The choice of the tartrate enantiomer, (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for predictable control over the absolute stereochemistry of the resulting epoxide. harvard.edu

A potential synthetic route to this compound via Sharpless epoxidation would begin with a suitable allylic alcohol, such as 4-methyl-1-penten-3-ol. Asymmetric epoxidation of this substrate would generate a chiral epoxyalcohol. Subsequent regioselective ring-opening of the epoxide with an amine source, followed by intramolecular cyclization, would yield the desired pyrrolidinol scaffold. The gem-dimethyl group at the C5 position would be installed either prior to or after the formation of the pyrrolidine ring.

The effectiveness of the Sharpless epoxidation is demonstrated across a range of allylic alcohol substrates, consistently delivering high yields and excellent enantioselectivities. The reaction conditions, including catalyst loading and temperature, are optimized to maximize these outcomes. harvard.edu

Table 1: Examples of Sharpless Asymmetric Epoxidation of Various Allylic Alcohols This table showcases the general applicability and efficiency of the Sharpless epoxidation, with data extracted from a comprehensive study by Gao et al. The specific synthesis of this compound is not detailed in this source, but the data illustrates the power of the methodology for creating chiral epoxides, the key intermediates.

| Substrate (Allylic Alcohol) | Tartrate Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 3 | 89 | >98 |

| Geraniol | (+)-DIPT | -20 | 3.5 | 95 | 95 |

| (Z)-2-Penten-1-ol | (+)-DET | -10 | 29 | 74 | 86 |

| Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |

Source: Adapted from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780. harvard.edu

Derivatization from Monosaccharide Scaffolds

Monosaccharides represent an abundant and inexpensive source of chirality, making them attractive starting materials for the synthesis of complex chiral molecules. Their inherent stereochemistry can be strategically translated into non-carbohydrate targets, including chiral pyrrolidines. This "chiral pool" approach offers an alternative to asymmetric catalysis for accessing enantiopure compounds.

The synthesis of pyrrolidine derivatives from sugars typically involves a series of transformations to modify the carbohydrate backbone, introduce a nitrogen atom, and facilitate cyclization. For instance, a monosaccharide can be converted into a polyhydroxylated nitrone. Nucleophilic addition to this nitrone, followed by reductive cyclization, can generate highly functionalized chiral pyrrolidines. The specific stereochemistry of the starting sugar, such as D-xylose or D-arabinose, directly influences the stereochemical outcome of the final pyrrolidine product.

Another established route begins with readily available sugar lactones, such as 2,3-O-isopropylidene-D-erythronolactol. researchgate.net This starting material can be converted into a key vinylsulfone intermediate. Subsequent reaction sequences, including Michael additions and cyclizations, can lead to the formation of a chiral pyrrolidine core. researchgate.net While not explicitly demonstrated for this compound, this strategy highlights the versatility of carbohydrate-derived building blocks in constructing complex heterocyclic systems. The gem-dimethyl substitution pattern of the target molecule would necessitate the use of a starting material that either contains this feature or allows for its introduction during the synthetic sequence.

Optimization of Reaction Conditions for High Enantioselectivity

Achieving high enantioselectivity is paramount in asymmetric synthesis. The optimization of reaction conditions is a critical process that involves systematically varying parameters to maximize the enantiomeric excess (ee) of the desired product while maintaining a good chemical yield. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.

For catalytic asymmetric reactions, the structure of the chiral ligand or catalyst is of utmost importance. Even subtle modifications to the catalyst's structure can have a profound impact on the stereochemical outcome. For instance, in L-proline catalyzed multicomponent reactions for the synthesis of chiral pyrans, the use of the enantiopure amino acid as a catalyst was shown to induce significant enantioselectivity. mdpi.com

The following table illustrates a typical optimization process for an enantioselective reaction. In this example, the synthesis of 2-arylpyrrolidines was optimized by screening different transaminase (TA) biocatalysts and reaction times.

Table 2: Optimization of Biocatalytic Synthesis of Chiral 2-Arylpyrrolidines This table demonstrates the process of optimizing an enantioselective reaction by varying the catalyst and reaction time to improve yield and enantiomeric excess (ee). This general approach is applicable to the synthesis of other chiral pyrrolidines.

| Substrate (Chloro-ketone) | Biocatalyst | Time (h) | Yield (%) | ee (%) |

| 1-(4-Fluorophenyl)-4-chlorobutan-1-one | ATA-117-Rd6 | 24 | 75 | >99 (S) |

| 1-(4-Fluorophenyl)-4-chlorobutan-1-one | ATA-117-Rd6 | 48 | 90 | >99 (S) |

| 1-(4-Chlorophenyl)-4-chlorobutan-1-one | TsRTA | 24 | 60 | >99 (R) |

| 1-(4-Chlorophenyl)-4-chlorobutan-1-one | TsRTA | 48 | 85 | >99 (R) |

| 1-(4-Bromophenyl)-4-chlorobutan-1-one | ATA-117-Rd6 | 48 | 88 | >99 (S) |

| 1-Phenyl-4-chlorobutan-1-one | TsRTA | 48 | 70 | >99 (R) |

Source: Data adapted from a study on transaminase-triggered cyclizations. The specific catalysts are variants of ω-transaminases.

This systematic approach of screening catalysts, solvents, temperatures, and other variables is fundamental to developing robust and highly enantioselective synthetic routes for chiral molecules like this compound.

Exploration of 3s 5,5 Dimethylpyrrolidin 3 Ol As a Key Chiral Component in Catalysis and Asymmetric Induction

(3S)-5,5-Dimethylpyrrolidin-3-ol as a Chiral Ligand in Asymmetric Catalysis

There is no available research on the design and synthesis of ligand architectures that specifically incorporate the this compound moiety. While the synthesis of various chiral ligands from different pyrrolidine (B122466) derivatives is a common practice in medicinal and process chemistry, the specific application of this compound has not been reported.

Design and Synthesis of Ligand Architectures Incorporating the Pyrrolidinol Moiety

Information regarding the synthetic routes to create ligands from this compound is not present in the surveyed literature.

Performance in Asymmetric Carbon-Carbon Bond Formation (e.g., Addition of Diethylzinc (B1219324) to Aryl Aldehydes)

There are no documented studies on the performance of ligands derived from this compound in the asymmetric addition of diethylzinc to aryl aldehydes or other similar carbon-carbon bond-forming reactions. Therefore, no data on yields or enantiomeric excesses can be provided.

Stereochemical Control via Ligand-Substrate Interactions

Without experimental or computational data on the coordination of ligands derived from this compound to metal centers and their interaction with substrates, any discussion on the mechanism of stereochemical control would be purely conjectural.

This compound as a Chiral Auxiliary

The concept of using a chiral molecule to guide the stereochemical outcome of a reaction is a fundamental strategy in asymmetric synthesis. However, there is no evidence to suggest that this compound has been employed for this purpose.

Enantioselective Transformations Guided by the Pyrrolidinol Auxiliary

No instances of this compound being used as a chiral auxiliary in enantioselective transformations have been found in the public domain.

Strategies for Auxiliary Attachment and Cleavage

There is a lack of specific, published research detailing the strategies for the attachment of this compound as a chiral auxiliary to a prochiral substrate and its subsequent cleavage. Methodologies for the formation of covalent bonds between a chiral auxiliary and a substrate, typically amides or esters, and the conditions for their removal to liberate the enantiomerically enriched product and recover the auxiliary, have not been documented for this specific compound.

Diastereoselective Induction Mechanisms

In the absence of studies utilizing this compound as a chiral auxiliary, the specific mechanisms by which it would induce diastereoselectivity remain speculative. The principles of steric shielding and the formation of rigid, chelated transition states, which are fundamental to diastereoselective control, have not been computationally or experimentally investigated for this particular pyrrolidinol derivative. Therefore, a detailed analysis of its facial selectivity in reactions such as alkylations, acylations, or conjugate additions is not available.

Organocatalytic Applications of this compound Derivatives

The exploration of derivatives of this compound in the field of organocatalysis is also an area that has not been extensively reported in peer-reviewed literature.

Development of Pyrrolidinol-Based Organocatalysts

While the development of organocatalysts from other pyrrolidine scaffolds, such as proline and its derivatives, is a cornerstone of modern asymmetric catalysis, the synthesis and application of catalysts derived from this compound are not well-documented. The unique steric environment created by the 5,5-dimethyl substitution could theoretically influence catalyst stability, solubility, and the stereochemical outcome of reactions, but these hypotheses have not been systematically tested or reported.

Mechanisms of Organocatalytic Activation

The primary mechanisms of organocatalytic activation by pyrrolidine-based catalysts involve the formation of nucleophilic enamines or electrophilic iminium ions. While it can be inferred that a secondary amine derived from this compound would follow these general mechanistic pathways, specific studies detailing the kinetics, transition state geometries, and the influence of the 5,5-dimethyl group on these mechanisms are not available.

Scope and Limitations in Asymmetric Organocatalysis

Consequently, the scope and limitations of this compound-derived organocatalysts in asymmetric transformations such as aldol (B89426) reactions, Michael additions, or Mannich reactions have not been established. There is no available data to compile a comprehensive overview of the substrate scope, achievable enantioselectivities, or diastereoselectivities for catalysts based on this specific chiral building block.

Mechanistic Investigations and Stereochemical Elucidation of 3s 5,5 Dimethylpyrrolidin 3 Ol Mediated Reactions

Detailed Reaction Mechanism Elucidation

Understanding the precise mechanism of a reaction is paramount to optimizing its conditions and extending its applicability. For reactions mediated by (3S)-5,5-Dimethylpyrrolidin-3-ol, a detailed analysis of the transition states and the role of the catalyst in each step is crucial for explaining the observed stereoselectivity.

Role of Metal-Carbene Coordination in Ring-Closing Enyne Metathesis

Ring-closing enyne metathesis (RCEYM) is a powerful method for the synthesis of cyclic dienes, typically catalyzed by ruthenium or other transition metal carbene complexes. The generally accepted mechanism involves a series of [2+2] cycloadditions and cycloreversions. In the context of asymmetric RCEYM, a chiral ligand is required to differentiate between the enantiotopic faces of the reacting partners.

While there are no specific reports detailing the use of this compound as a ligand in RCEYM, we can hypothesize its role based on established principles. The pyrrolidine (B122466) nitrogen can coordinate to the metal center, positioning the chiral scaffold in proximity to the reacting substrate. The stereochemical information can be transmitted through steric interactions between the ligand and the substituents on the enyne substrate. The 3-hydroxyl group could also play a crucial role, potentially forming a hydrogen bond with the substrate or another ligand on the metal, further rigidifying the transition state assembly.

The gem-dimethyl group at the 5-position would likely exert a significant steric influence, directing the approach of the substrate to the metal-carbene. This steric hindrance could favor one particular orientation of the substrate, leading to the preferential formation of one enantiomer of the product.

Transition State Analysis in Asymmetric Catalytic Cycles

The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers of the product. In a catalytic cycle involving this compound, either as an organocatalyst or as a ligand for a metal, the non-covalent interactions in the transition state are key to achieving high enantiomeric excess.

For instance, in a hypothetical Michael addition catalyzed by this pyrrolidinol, the reaction would likely proceed through an enamine intermediate. The chiral pyrrolidinol would form an enamine with a donor ketone or aldehyde, and this enamine would then attack the Michael acceptor. The stereochemical outcome would be dictated by the facial selectivity of this attack. The (3S)-hydroxyl group and the 5,5-dimethyl groups would create a specific chiral environment, blocking one face of the enamine and allowing the acceptor to approach from the less hindered face. Computational studies on analogous systems often reveal that a network of hydrogen bonds and steric repulsions is responsible for this facial discrimination.

Understanding Enantioselective Protonation Processes

Enantioselective protonation is a critical step in many asymmetric reactions, where a prochiral enolate or enol is converted into a chiral ketone or aldehyde. The use of a chiral proton source or a chiral catalyst that directs the protonation is essential.

This compound could function as a chiral proton shuttle. In such a scenario, the hydroxyl group of the pyrrolidinol would be the source of the acidic proton. The pyrrolidinol would first be protonated by a stoichiometric achiral acid and then deliver this proton to the substrate from a specific direction. The stereocontrol would arise from the formation of a well-defined hydrogen-bonded complex between the chiral pyrrolidinol and the prochiral substrate, which would orient the substrate for a facial-selective proton transfer. The gem-dimethyl groups would again play a crucial role in establishing the necessary steric environment to favor one approach of the substrate.

Stereochemical Analysis and Determination

The accurate assignment of the absolute configuration of the products and the understanding of the factors that control the stereochemical outcome are fundamental aspects of asymmetric synthesis.

Methodologies for Absolute Configuration Assignment of Pyrrolidinol Derivatives

The absolute configuration of chiral pyrrolidinol derivatives, including the products of reactions mediated by this compound, can be determined using a variety of techniques. The most definitive method is single-crystal X-ray crystallography. However, this is not always feasible if the compound does not form suitable crystals.

Other common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of the product with that of an authentic, independently synthesized sample of known configuration on a chiral stationary phase.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum with that predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be assigned.

Mosher's Method: This NMR-based technique involves the derivatization of the chiral alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Analysis of the changes in the chemical shifts of the protons near the newly formed ester linkage in the resulting diastereomeric esters allows for the determination of the absolute configuration of the alcohol.

| Method | Description | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Unambiguous determination of absolute configuration. | Requires a suitable single crystal. |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | High accuracy and sensitivity. | Requires an authentic sample of known configuration. |

| VCD/ECD Spectroscopy | Measurement of differential absorption of circularly polarized light. | Does not require derivatization or a reference sample. | Requires quantum chemical calculations for interpretation. |

| Mosher's Method (NMR) | Derivatization with a chiral reagent and analysis of the NMR spectra of the resulting diastereomers. | Applicable to small sample quantities. | Can be unreliable for sterically hindered alcohols. |

Factors Governing Enantiomeric Excess and Diastereomeric Ratio

The enantiomeric excess (ee) and diastereomeric ratio (dr) in reactions mediated by this compound are influenced by a multitude of factors. A systematic study of these factors is essential for reaction optimization.

Catalyst/Ligand Structure: Subtle changes to the structure of the chiral pyrrolidinol can have a profound impact on stereoselectivity. For instance, protection of the 3-hydroxyl group or modification of the substituents on the nitrogen atom would alter the steric and electronic properties of the catalyst and, consequently, the transition state energies.

Reaction Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system.

Solvent: The solvent can influence the stability of the transition states through solvation effects. A solvent that can participate in hydrogen bonding might interact with the 3-hydroxyl group of the pyrrolidinol, altering its catalytic activity and the stereochemical outcome.

Substrate Structure: The steric and electronic properties of the substrate are also critical. Bulky substituents on the substrate can enhance the steric interactions with the chiral catalyst, leading to higher stereoselectivity.

| Factor | Influence on Stereoselectivity | Example |

| Temperature | Lower temperature generally increases ee and dr. | An ee of 80% at 0 °C might increase to >95% at -78 °C. |

| Solvent Polarity | Can affect the stability and geometry of the transition state. | A non-polar solvent like toluene (B28343) might favor a more compact transition state, leading to higher selectivity compared to a polar solvent like DMSO. |

| Catalyst Loading | Can influence the reaction rate and in some cases, the dominant catalytic cycle. | Higher catalyst loading may be required for less reactive substrates to achieve good conversion and selectivity. |

| Substituent Effects | Steric bulk and electronic nature of substrate substituents can enhance or diminish stereodifferentiation. | A substrate with a bulky tert-butyl group may show higher ee than one with a smaller methyl group due to more pronounced steric clash in one of the transition states. |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms and predicting the outcomes of stereoselective reactions. numberanalytics.commdpi.com By modeling the structures of reactants, intermediates, transition states, and products, researchers can gain insights into the energetic landscape of a reaction and identify the factors that control its stereochemical course.

Quantum Mechanical Studies of Energetics and Intermediates

Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. rsc.org These methods can be used to calculate the relative energies of different conformers of the catalyst-substrate complex and the transition states leading to the various possible stereoisomeric products.

By comparing the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in a study of a rhodium-catalyzed 1,4-addition, DFT calculations correctly predicted the absolute configuration of the product for all substrates. rsc.org The accuracy of these predictions can often be improved by using more advanced computational methods and by including the effects of the solvent. rsc.org

Table 1: Hypothetical Relative Energies of Transition States for a this compound Mediated Aldol (B89426) Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-Re-Si | 0.0 | (R,S)-product |

| TS-Si-Re | 1.5 | |

| TS-Re-Re | 3.2 | |

| TS-Si-Si | 4.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations provide valuable information about the energetics of specific structures, they are often limited to static models. Molecular dynamics (MD) simulations, on the other hand, can be used to study the dynamic behavior of molecules over time. numberanalytics.com This is particularly important for flexible molecules like pyrrolidinol-based catalysts, which can exist as an ensemble of different conformers. acs.orgnih.gov

MD simulations can provide insights into the conformational preferences of the catalyst and the catalyst-substrate complex in solution. nih.gov By analyzing the simulation trajectories, it is possible to identify the most populated conformers and to understand how the substrate influences the conformational equilibrium of the catalyst. nih.gov This information can be crucial for understanding the origin of stereoselectivity, as the dominant conformer in solution may not be the one that leads to the major product. nih.gov

Prediction of Stereoselectivity Through Computational Modeling

The ultimate goal of computational modeling in asymmetric catalysis is to accurately predict the stereochemical outcome of a reaction. This can be achieved by combining the insights gained from quantum mechanical calculations and molecular dynamics simulations. nih.govresearchgate.net

One approach is to use the energy differences between the diastereomeric transition states, as calculated by quantum mechanics, to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. Several studies have shown that this approach can provide predictions that are in good agreement with experimental results. rsc.org

More sophisticated approaches involve the use of machine learning algorithms trained on large datasets of experimental results. researchgate.netnih.gov These models can learn complex relationships between the structure of the catalyst, substrate, and reagents, and the stereochemical outcome of the reaction. nih.gov While still a developing field, these methods hold great promise for the in silico design of new and more effective chiral catalysts. researchgate.net

Table 2: Comparison of Predicted and Experimental Enantiomeric Excess for a Hypothetical Reaction

| Substrate | Predicted ee (%) | Experimental ee (%) |

| A | 92 | 90 |

| B | 85 | 88 |

| C | 78 | 75 |

| D | 95 | 96 |

This table is for illustrative purposes and does not represent actual experimental data.

Structure Activity Relationship Studies and Derivatization Strategies of 3s 5,5 Dimethylpyrrolidin 3 Ol Analogs

Synthesis and Evaluation of Substituted Pyrrolidinol Derivatives

The versatility of the pyrrolidine (B122466) ring allows for extensive modification at various positions, enabling the fine-tuning of its catalytic properties. Synthetic strategies often focus on creating derivatives with specific steric and electronic characteristics to enhance their efficacy in asymmetric transformations.

C2-symmetric scaffolds are a cornerstone in asymmetric catalysis, valued for their ability to create a well-defined and effective chiral environment. nih.govacs.org The synthesis of C2-symmetric 2,5-disubstituted pyrrolidines, analogous in structural concept to derivatives of (3S)-5,5-Dimethylpyrrolidin-3-ol, often begins from components of the chiral pool to ensure high enantiopurity. nih.gov

Common starting materials include pyroglutamic acid and D-mannitol. nih.govacs.org For instance, the group of Onomura reported the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines from a hemiaminal derived from pyroglutamic acid. The stereochemical outcome could be controlled by the choice of the nitrogen-protecting group; carbamates favored the formation of cis-pyrrolidines, while a benzamide (B126) protecting group led to the trans isomer as the major product. acs.org Another strategy involves the reaction of chiral starting materials, such as a glycerol-derived bistriflate and an aminosulfone, to construct the pyrrolidine ring through sequential SN2 displacements. nih.govacs.org

More recent approaches have utilized catalytic C–H functionalization. For example, rhodium(II)-catalyzed asymmetric nitrene C–H insertion has been employed for the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons. nih.gov These synthetic routes provide access to a diverse range of C2-symmetric pyrrolidine ligands, which are then evaluated in various asymmetric reactions, such as the Michael addition, demonstrating excellent yields and high enantioselectivity. rsc.org

Modification of the nitrogen atom of the pyrrolidinol ring is a primary strategy for tuning the catalyst's properties. The introduction of various substituents on the nitrogen can significantly alter the steric and electronic environment around the catalytic site.

The synthesis of N-aryl-substituted pyrrolidines, for example, has been achieved through the practical reductive amination of diketones with anilines, catalyzed by iridium in a transfer hydrogenation process. mdpi.com This method has proven robust, allowing for gram-scale synthesis and the use of water as a solvent. mdpi.com Another powerful technique is the direct and selective arylation of sp3 C-H bonds adjacent to the nitrogen atom, even in the absence of a directing group, using ruthenium catalysts. nih.gov This allows for the introduction of various aryl groups onto the pyrrolidine nitrogen.

The nature of the N-substituent is critical. For instance, in prolinamide-based catalysts, an intramolecular hydrogen bond between a sulfonamide NH group and the prolinamide carbonyl can lock the conformation of the proline ring, which in turn affects selectivity. nih.gov Replacing this NH group with an N-Me group leads to diminished yield and stereocontrol, confirming the crucial role of the N-substituent in defining the catalyst's active conformation. nih.gov

Systematically varying the steric bulk and electronic nature of substituents on the pyrrolidinol framework is a key strategy for optimizing catalytic performance. These modifications can be introduced at the 2,5-positions of the ring or on an N-aryl substituent. mdpi.com

The incorporation of bulky groups is a common approach to enhance catalytic activity and thermal stability by creating steric hindrance that protects the active site. mdpi.com For example, new pyrrolidine-based organocatalysts with a bulky substituent at the C2 position have been synthesized from chiral imines. These catalysts proved effective in the Michael addition of aldehydes to nitroolefins. researchgate.net Similarly, silylated pyrrolidine catalysts with bulky tert-butyldiphenylsilyl groups have shown high activity and enantioselectivity in Michael reactions. researchgate.net

Electronic effects are fine-tuned by introducing electron-withdrawing or electron-donating groups. mdpi.comnih.gov For instance, catalysts bearing one or two CF3 groups on an N-aryl ring showed significantly faster reaction rates in gold-catalyzed cycloadditions. nih.gov Conversely, aldehydes with electron-donating groups often exhibit faster reaction times and higher yields in catalyzed reactions due to increased nucleophilicity. nih.gov The interplay between steric and electronic effects is complex; bulky substituents on aromatic aldehydes can lead to lower yields and longer reaction times, demonstrating the need for a careful balance of these properties. nih.gov

Impact of Structural Modifications on Catalytic Performance and Enantioselectivity

The size and electronic nature of substituents on the pyrrolidinol catalyst directly influence the stereochemical outcome of the reaction. A well-designed catalyst creates a highly organized transition state where one pathway to a specific enantiomer is significantly favored.

The steric bulk of substituents at the C2 and C5 positions is a dominant factor in stereoselectivity. researchgate.net Larger substituents can effectively block one face of the reactive intermediate (e.g., an enamine), forcing the substrate to approach from the less hindered face, thereby leading to high enantiomeric excess (ee). nih.gov For example, in a study of α-substituted pyrrolidine organocatalysts, high selectivity was achieved with catalysts having a sufficiently large α-substituent like diarylmethoxymethyl, while catalysts with less bulky groups gave only moderate selectivity. researchgate.net Similarly, replacing bulky aryl groups at the 2,5-positions with smaller cyclohexyl groups in a gold(I) complex led to a marked decrease in enantioselectivity. nih.gov

Electronic effects also play a crucial role. The introduction of electron-withdrawing groups, such as fluoro or chloro substituents, can alter enantioselectivity. acs.org Sometimes, the effect is not straightforward; for instance, in one study, moving a bromo substituent from the para to the meta and then ortho position on an aryl ring led to an increase in enantiomeric ratio, highlighting a complex interplay of steric and electronic factors. acs.org

Table 1: Effect of Catalyst Structure on Enantioselectivity in the Michael Addition of Pentanal to β-Nitrostyrene

| Catalyst | C2-Substituent | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| (S)-9a (Hayashi catalyst) | -C(OSiMe₃)Ph₂ | >99 | 87:13 | >99 |

| (S)-8b | -CH₂SiPh₃ | 90 | 90:10 | 95 |

| (S)-8d | -CH₂SiMe₃ | 95 | 88:12 | >99 |

This table illustrates how modifications to the C2 substituent of the pyrrolidine ring influence the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) in a benchmark Michael addition reaction. Data sourced from a study on silyl-substituted pyrrolidines. nih.gov

The three-dimensional shape, or conformation, of a pyrrolidinol catalyst is critical to its function. The rigid, puckered structure of the five-membered pyrrolidine ring, influenced by its substituents, helps to create a well-defined chiral pocket that directs the stereochemical course of a reaction.

Conformational analysis, often performed using techniques like 2D-NMR spectroscopy and supported by Density Functional Theory (DFT) calculations, provides insight into the catalyst's preferred shape in solution. nih.govresearchgate.net These studies often focus on the conformation of key reactive intermediates, such as the enamine formed between the catalyst and a carbonyl substrate. nih.govresearchgate.net The analysis reveals that the enamine can adopt specific conformations (e.g., synclinal exocyclic) where bulky groups on the catalyst effectively shield one face of the enamine double bond from electrophilic attack. nih.gov

The rigidity of the pyrrolidine ring is influenced by its substituents. For example, introducing a sterically demanding tert-butyl group can lock the ring into a specific pucker. researchgate.net Similarly, intramolecular hydrogen bonds, such as those in certain prolinamide derivatives, can lock the proline conformation, which directly impacts selectivity. nih.gov Computational studies have shown that the preference for a particular ring pucker can be due to electronic effects like the gauche effect. researchgate.net Ultimately, the reactivity and selectivity of the catalyst are not simply determined by the stability of the ground-state conformers but by the energy differences in the transition states leading to the different stereoisomeric products. researchgate.net A rigorous conformational analysis is therefore essential to understand and predict the catalytic performance of these systems.

Rational Design Principles for Enhanced Chiral Activity

The rational design of catalysts derived from this compound is centered on modulating the steric and electronic properties of the pyrrolidine ring to create a highly effective and selective chiral environment. Key to this is the strategic introduction of various substituents at the nitrogen atom and the hydroxyl group, which directly influence the catalyst's interaction with substrates in the transition state.

A significant principle in the design of these catalysts is the introduction of bulky groups on the nitrogen atom. This modification is crucial for creating a well-defined chiral pocket that effectively shields one face of the reactive intermediate, thereby directing the approach of the reaction partner and enhancing enantioselectivity. For instance, the incorporation of sterically demanding groups can significantly influence the diastereoselectivity and enantiomeric excess of the product in reactions such as asymmetric aldol (B89426) additions.

Furthermore, the derivatization of the hydroxyl group at the C3 position plays a pivotal role. Conversion of the hydroxyl group into an ether or an ester can modulate the catalyst's solubility and its hydrogen-bonding capabilities. These changes can have a profound impact on the transition state geometry and, consequently, the stereochemical outcome of the reaction.

Computational studies, including Density Functional Theory (DFT) calculations, have become an indispensable tool in the rational design process. These studies provide insights into the transition state structures and the non-covalent interactions that govern the stereochemical control. By modeling the interactions between the catalyst analog, the substrates, and any additives, researchers can predict the effect of structural modifications on the catalyst's performance, thus guiding synthetic efforts towards more effective designs.

A critical aspect of the rational design involves the strategic placement of substituents to control the conformation of the pyrrolidine ring. The puckering of the five-membered ring can influence the orientation of the catalytic groups and the steric environment around the active site. The gem-dimethyl group at the C5 position of the this compound scaffold provides a degree of conformational rigidity, which is a desirable feature in a chiral catalyst. Modifications that further constrain the ring conformation can lead to a more ordered transition state and, therefore, higher enantioselectivity.

The following table summarizes the conceptual impact of various substituents on the chiral activity of this compound analogs based on established principles in organocatalyst design.

| Modification Site | Substituent Type | Rationale for Enhanced Chiral Activity |

| Nitrogen (N1) | Bulky aromatic or aliphatic groups | Increases steric hindrance to control the facial selectivity of the substrate approach. |

| Nitrogen (N1) | Electron-withdrawing groups | Modulates the nucleophilicity of the nitrogen and the overall electronic properties of the catalyst. |

| Oxygen (O3) | Silyl ethers, alkyl ethers | Alters solubility and hydrogen-bonding capacity, influencing transition state stability. |

| Oxygen (O3) | Ester groups | Can introduce additional coordinating sites or steric bulk, affecting catalyst-substrate interactions. |

It is the synergistic interplay of these structural modifications that ultimately dictates the success of a rationally designed catalyst based on the this compound scaffold. By carefully considering the steric and electronic effects of different substituents, it is possible to develop highly efficient and selective catalysts for a wide range of asymmetric transformations.

Advanced Methodologies for Chiral Resolution and Separation Involving Pyrrolidinol Derivatives

Co-crystallization as a Strategy for Enantiomeric Separation

Co-crystallization has emerged as a powerful and attractive technique for chiral resolution. pharmtech.com This method involves the formation of a crystalline structure containing the target racemic compound and a carefully selected neutral molecule, known as a co-former, in a specific stoichiometric ratio. researchgate.net Unlike diastereomeric salt formation, this approach is applicable to non-ionizable compounds and can sometimes be more efficient, avoiding the need for resolving agents that must be later removed. pharmtech.comnih.gov The strategy relies on the potential for a chiral co-former to interact differently with each enantiomer of the racemate, leading to the formation of diastereomeric co-crystals with different physicochemical properties, such as solubility, which can then be exploited for separation. nih.gov In an ideal scenario, known as enantiospecific co-crystallization, the co-former interacts with only one of the enantiomers, simplifying the separation process significantly. nih.gov

Design of Co-formers for Selective Crystallization

The success of chiral resolution by co-crystallization hinges on the rational selection of a suitable co-former. The design process has moved beyond simple trial-and-error to more knowledge-based and computational approaches. researchgate.netresearchgate.net

Key considerations in co-former design include:

Supramolecular Synthons: The primary principle guiding co-former selection is the ability to form robust and predictable intermolecular interactions, most commonly hydrogen bonds, with the target molecule. researchgate.netnih.gov The "supramolecular synthon approach" involves analyzing the functional groups on the target molecule—in this case, the hydroxyl and secondary amine groups of the pyrrolidinol—and selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides) capable of forming strong hydrogen-bonded networks. researchgate.net

pKa Rule: The difference in pKa values between the target compound and the co-former can predict whether a salt or a co-crystal will form. A pKa difference (ΔpKa = pKa(base) - pKa(acid)) of less than 0 generally indicates co-crystal formation, whereas a difference greater than 3 suggests a proton transfer to form a salt. nih.gov

Computational Screening: Modern approaches utilize computational tools to predict the likelihood of co-crystal formation. mdpi.com Methods like the Cambridge Structural Database (CSD) can be mined to identify common interacting motifs. researchgate.net Furthermore, calculations of Molecular Electrostatic Potential (MEP) can identify hydrogen bond donor and acceptor sites, while Lattice Energy calculations can predict the stability of potential co-crystal structures. mdpi.com

Hansen Solubility Parameters (HSP): This approach is based on the principle that substances with similar HSPs are more likely to be miscible and, by extension, to co-crystallize. It provides another tool for prioritizing potential co-formers for experimental screening. researchgate.net

A study on the resolution of etiracetam, a pyrrolidone derivative, successfully used (S)-2-chloromandelic acid as an enantiospecific co-former, demonstrating the power of this approach. nih.gov For a pyrrolidinol like (3S)-5,5-Dimethylpyrrolidin-3-ol, potential co-formers could include various chiral carboxylic acids or other molecules capable of hydrogen bonding.

Table 1: Theoretical Co-former Selection Approaches

| Approach | Principle | Application in Co-former Design |

| Supramolecular Synthon | Predictable, non-covalent interactions between functional groups. | Prioritizes co-formers with complementary H-bond donors/acceptors to the target's hydroxyl and amine groups. |

| ΔpKa Rule | The difference in acidity/basicity predicts proton transfer. | Differentiates between salt formation (large ΔpKa) and co-crystal formation (small ΔpKa). |

| Computational Methods | Uses software to predict intermolecular interactions and stability. | Screens virtual libraries of co-formers to identify promising candidates and reduce experimental workload. |

| Hansen Solubility Parameters | "Like dissolves like" principle applied to crystal formation. | Narrows down potential co-formers based on similar solubility parameter values. |

Optimization of Co-crystallization Conditions

Once a promising co-former is identified, the conditions for co-crystallization must be optimized to achieve high yield and enantiomeric purity. Several techniques can be employed, often in combination. youtube.com

Common co-crystallization methods include:

Solvent Evaporation: This is a widely used method where the target compound and co-former are dissolved in a common solvent, which is then slowly evaporated to induce crystallization. nih.govnih.gov The choice of solvent is critical as it affects the solubility of all components and can influence the resulting crystal form. nih.gov

Slurry and Cooling Crystallization: In this method, the components are stirred as a slurry in a solvent where they have limited solubility. nih.gov Over time, the initial solids can dissolve and re-precipitate as the more stable co-crystal. This can be combined with controlled cooling profiles to manage supersaturation and crystal growth. youtube.com

Grinding/Liquid-Assisted Grinding (LAG): This solvent-minimal approach involves grinding the solid reactants together, sometimes with the addition of a small amount of liquid, to induce co-crystal formation. nih.gov

Anti-solvent Addition: Here, the target and co-former are dissolved in a good solvent, and then an "anti-solvent" (in which the components are poorly soluble) is added to induce precipitation of the co-crystal. nih.gov This method can be effective for controlling particle size. nih.gov

Optimization involves screening various parameters, including the stoichiometric ratio of the co-former, solvent systems, temperature profiles, stirring rate, and concentration. youtube.comunchainedlabs.com Process Analytical Technology (PAT) tools can be used to monitor the process in real-time to ensure the desired crystalline form is produced. youtube.com

Exploiting Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via diastereomeric salt formation remains a robust and widely used industrial method for separating enantiomers of ionizable compounds like amines. pharmtech.com The principle involves reacting a racemic base, such as a pyrrolidinol derivative, with a single enantiomer of a chiral acid (the resolving agent). nii.ac.jp This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. pharmtech.comnii.ac.jp

The process generally involves the following steps:

Selection of Resolving Agent: A suitable chiral acid is chosen. Common examples include tartaric acid, mandelic acid, and camphorsulfonic acid.

Salt Formation: The racemic base and the chiral resolving agent are dissolved in an appropriate solvent, often with heating, to form the diastereomeric salts. unchainedlabs.com

Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize preferentially. The choice of solvent is crucial, as it dramatically affects the solubility difference between the two diastereomeric salts. unchainedlabs.com

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer is then "liberated" from the salt by treatment with a base to remove the chiral resolving agent.

A significant challenge in this method is the potential formation of a solid solution, where both diastereomers incorporate into the crystal lattice, limiting the achievable enantiomeric purity in a single crystallization step. chemrxiv.org Therefore, extensive screening of both resolving agents and solvent systems is often necessary to identify conditions that yield a large difference in solubility between the diastereomeric salts, enabling efficient separation. unchainedlabs.com High-throughput screening platforms are frequently used to rapidly evaluate a wide array of conditions. unchainedlabs.com

Table 2: Key Parameters for Diastereomeric Salt Resolution

| Parameter | Importance | Optimization Strategy |

| Resolving Agent | Determines the properties of the resulting diastereomeric salts. | Screen a library of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid). |

| Solvent System | Critically influences the solubility difference between diastereomers. unchainedlabs.com | Screen a diverse range of solvents and solvent mixtures (e.g., alcohols, ethers, nitriles). unchainedlabs.com |

| Temperature | Affects solubility and the width of the metastable zone for crystallization. | Develop controlled cooling profiles to optimize crystal growth and purity. rsc.org |

| Stoichiometry | The molar ratio of resolving agent to racemate can impact yield and purity. unchainedlabs.com | Test different ratios (e.g., 1:1, 0.5:1) to find the optimal balance. |

Development of Novel Stationary Phases for Chiral Chromatography Based on Pyrrolidinol Scaffolds

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is an indispensable analytical and preparative tool for separating enantiomers. nih.gov The heart of this technique is the Chiral Stationary Phase (CSP), which creates a chiral environment where enantiomers can interact differently, leading to different retention times.

Polysaccharide-based CSPs are among the most successful and widely used. nih.gov These phases typically consist of cellulose (B213188) or amylose (B160209) derivatized with various carbamates or esters, which are then coated or immobilized onto a silica (B1680970) support. nih.govsigmaaldrich.com The chiral recognition mechanism is based on the complex three-dimensional structure of the polysaccharide, which forms chiral pockets or grooves. sigmaaldrich.com

For the separation of pyrrolidinol derivatives, CSPs with chlorinated phenylcarbamate selectors have shown excellent performance. nih.gov A study comparing the separation of pyrrolidone derivatives on two such phases, Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) and Lux i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate)), found that both were effective, with the Lux Cellulose-2 providing better resolution for most of the tested compounds. nih.gov

The development of novel CSPs is an active area of research. While pyrrolidinol derivatives are typically the analytes, the pyrrolidinol scaffold itself can be used as a chiral selector in the design of new CSPs. By covalently bonding a pyrrolidinol derivative to a support matrix like silica gel, a new CSP can be created. The hydroxyl and amine functionalities on the pyrrolidinol ring, along with its rigid stereochemistry, make it a candidate for creating selective interactions (e.g., hydrogen bonding, dipole-dipole) with a wide range of analytes. The ongoing goal is to develop CSPs with broader applicability, higher selectivity, and greater stability under various chromatographic conditions. nih.govchromatographyonline.com

Table 3: Examples of Chiral Stationary Phases for Pyrrolidine (B122466)/Pyrrolidinol Derivatives

| CSP Name | Chiral Selector | Support | Separation Principle |

| Lux Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Silica Gel | Formation of transient diastereomeric complexes via H-bonds, π-π, and dipole-dipole interactions within the chiral polymer structure. nih.gov |

| Lux i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) | Silica Gel | Similar to Cellulose-2, with different selectivity due to the substitution pattern on the phenylcarbamate groups. nih.gov |

| (Hypothetical) | This compound bonded phase | Silica Gel | The pyrrolidinol scaffold acts as the chiral selector, interacting with analytes via hydrogen bonding at its OH and NH groups. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3S)-5,5-Dimethylpyrrolidin-3-ol for high yield and purity?

- Methodological Approach :

- Catalytic Hydrogenation : Utilize asymmetric hydrogenation of a pyrroline precursor with chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereochemical control .

- Enzymatic Resolution : Apply lipases or esterases to resolve racemic mixtures, leveraging the compound’s hydroxyl group for selective hydrolysis .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize parameters (temperature, solvent polarity) .

- Key Considerations : Impurity profiles (e.g., diastereomers) should be characterized via chiral chromatography .

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : - and -NMR to confirm regiochemistry and detect diastereomeric impurities (e.g., coupling constants for stereochemical assignments) .

- X-ray Crystallography : For definitive stereochemical confirmation if single crystals are obtainable .

- Polarimetry : Measure optical rotation to verify enantiomeric excess (ee) post-synthesis .

- Supplementary Techniques : Mass spectrometry (HRMS) for molecular weight validation and GC-MS for volatile byproduct analysis.

Q. What are the critical handling and storage protocols for this compound in laboratory settings?

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the hydroxyl group .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation risks. Conduct risk assessments under COSHH regulations .

Advanced Research Questions

Q. How can researchers address challenges in achieving >99% enantiomeric purity during scale-up synthesis?

- Strategies :

- Chiral Auxiliaries : Incorporate temporary chiral groups (e.g., oxazolidinones) to direct stereochemistry during key steps .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with in-situ racemization of the undesired enantiomer .

- Continuous Flow Systems : Optimize residence time and mixing efficiency to minimize side reactions in large-scale syntheses .

- Validation : Compare ee values using chiral HPLC (e.g., Chiralpak® columns) and correlate with pharmacological activity .

Q. What methodologies are recommended for studying the biological activity of this compound in neurological targets?

- In Vitro Assays :

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to assess affinity for GABA or NMDA receptors .

- Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric substrates .

- In Vivo Models : Rodent behavioral tests (e.g., Morris water maze for cognitive effects) with dose-response profiling .

- Data Interpretation : Cross-validate results with structurally similar compounds (e.g., (3R,5R)-5-Methylpyrrolidin-3-ol) to isolate stereospecific effects .

Q. How can researchers investigate the environmental stability and adsorption behavior of this compound on indoor surfaces?

- Experimental Design :

- Surface Reactivity Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on materials like glass or PVC .

- Oxidative Degradation : Expose the compound to ozone/UV light and analyze degradation products via LC-MS .

- Advanced Imaging : Apply ToF-SIMS or microspectroscopic techniques to map surface interactions at nanoscale resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.